molecular formula C12H8ClNO3 B13212242 2-Chloro-4-(2-nitrophenyl)phenol

2-Chloro-4-(2-nitrophenyl)phenol

Cat. No.: B13212242
M. Wt: 249.65 g/mol
InChI Key: MGFYLJYBCWCZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chloronitrophenols in Organic Chemistry and Environmental Studies

Chloronitrophenols, the chemical class to which 2-chloro-4-nitrophenol (B164951) belongs, are of considerable interest in organic chemistry. They serve as valuable precursors in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates due to the reactive nature of the aromatic ring, influenced by the electron-withdrawing nitro group and the chloro substituent. guidechem.com These functional groups allow for a range of chemical transformations, making them versatile building blocks in the creation of more complex molecules. fishersci.cachemdad.com

From an environmental perspective, chloronitrophenols are recognized as significant pollutants. nih.gov Their presence in the environment often stems from industrial waste and the degradation of pesticides. researchgate.netnih.gov Due to their persistence and potential toxicity to various organisms, the environmental fate and remediation of these compounds are subjects of extensive research. researchgate.netnih.gov

Historical Perspectives on the Research of 2-Chloro-4-nitrophenol

The synthesis of 2-chloro-4-nitrophenol was first achieved in the early 20th century, emerging from broader explorations into electrophilic substitution reactions on aromatic compounds. guidechem.com While a single discoverer is not credited, its preparation was a logical extension of nitration and chlorination studies on phenols. One of the early methods for its production involved the chlorination of 4-nitrophenol (B140041). google.com A patent filed in 1951 describes an improved process for this chlorination in the presence of an aqueous hydrochloric acid solution. google.com Another synthetic route involves the nitration of 2-chlorophenol (B165306) using concentrated nitric acid with a sulfuric acid catalyst. guidechem.com Over the years, various synthetic methodologies have been developed to improve yield and efficiency. For instance, a method starting from 2-methoxy-5-nitroaniline, an easily obtainable industrial material, has been reported. scnu.edu.cn This process involves diazotization and Sandmeyer reactions, followed by nucleophilic substitution and acidification to yield the final product. scnu.edu.cn The compound also gained recognition under the name Nitrofungin, which was used as an antifungal agent. nih.govgoogle.com

Current Research Landscape and Future Directions for 2-Chloro-4-nitrophenol

The current research on 2-chloro-4-nitrophenol is multifaceted, with significant efforts directed towards its environmental impact and remediation, as well as its applications in chemical synthesis.

Environmental Research: A primary focus of contemporary research is the biodegradation of 2-chloro-4-nitrophenol. As a common pollutant, understanding its environmental fate is crucial. nih.gov Scientists are investigating various microbial strains that can degrade this compound. For example, studies have identified different bacterial degradation pathways, such as the 1,2,4-benzenetriol pathway in Cupriavidus sp. and the hydroquinone (B1673460) pathway in Burkholderia sp. nih.govnih.gov This research is vital for developing effective bioremediation strategies for contaminated sites. nih.gov Additionally, advanced oxidation processes and microbial electrolysis cells are being explored for their potential to break down 2-chloro-4-nitrophenol in wastewater. eeer.orgmdpi.com

Chemical Synthesis and Applications: In the realm of organic synthesis, 2-chloro-4-nitrophenol continues to be a valuable intermediate. fishersci.cachemdad.com Research is ongoing to develop new and more efficient synthetic methods utilizing this compound. For instance, it is a precursor for the synthesis of 2-chloro-4-aminophenol, a compound with further industrial applications. google.com Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are being refined for the accurate detection and quantification of 2-chloro-4-nitrophenol and its derivatives in various matrices. chromatographyonline.com

Future Directions: Future research is expected to focus on several key areas. The development of more robust and environmentally friendly methods for the synthesis of 2-chloro-4-nitrophenol and its derivatives will likely be a priority. In the environmental sector, the focus will likely shift towards the practical application of laboratory-scale bioremediation techniques to real-world contaminated environments. This includes the genetic engineering of microorganisms to enhance their degradation capabilities. Furthermore, there is potential for the development of novel applications of 2-chloro-4-nitrophenol in materials science and as a precursor for new pharmaceutical agents. The exploration of its toxicological profile and the effects of its metabolites on ecosystems and human health will also remain an important area of investigation. nih.gov

Interactive Data Table: Properties of 2-Chloro-4-nitrophenol

Property Value
Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol thermofisher.com
Appearance White to pale cream to pale yellow to pale brown to gray powder thermofisher.com
Melting Point 107.0-116.0 °C thermofisher.com
CAS Number 619-08-9 thermofisher.com

Table of Compounds Mentioned

Compound Name
2-Chloro-4-(2-nitrophenyl)phenol
2-Chloro-4-nitrophenol
4-nitrophenol
2-chlorophenol
2-methoxy-5-nitroaniline
2-chloro-4-aminophenol
Nitrofungin
1,2,4-benzenetriol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-4-(2-nitrophenyl)phenol

InChI

InChI=1S/C12H8ClNO3/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14(16)17/h1-7,15H

InChI Key

MGFYLJYBCWCZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 2 Nitrophenyl Phenol and Its Analogues

Classical Approaches in the Synthesis of 2-Chloro-4-(2-nitrophenyl)phenol

Traditional methods for synthesizing chlorinated and nitrated phenols have long relied on robust and well-established reaction pathways. These approaches, while effective, often involve harsh conditions and multi-step procedures.

Diazotization and Sandmeyer Reaction Routes

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via an aryl diazonium salt intermediate. wikipedia.orgbyjus.com This process typically begins with the diazotization of a primary aromatic amine. In a relevant synthesis, 2-methoxy-5-nitroaniline can be used as a starting material to produce an analogue, 2-chloro-4-nitrophenol (B164951). scnu.edu.cn The process involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, to form the diazonium salt. mnstate.edumasterorganicchemistry.com This intermediate is then treated with a copper(I) salt, such as copper(I) chloride, to replace the diazonium group with a chlorine atom, yielding 2-chloro-4-nitroanisole (B1210655). scnu.edu.cn This reaction is a radical-nucleophilic aromatic substitution. wikipedia.org

Table 1: Key Steps in Sandmeyer Reaction Route

Step Reactants Reagents Product
Diazotization 2-methoxy-5-nitroaniline Sodium nitrite, Hydrochloric acid 2-methoxy-5-nitrobenzenediazonium chloride

| Sandmeyer Reaction | 2-methoxy-5-nitrobenzenediazonium chloride | Copper(I) chloride | 2-chloro-4-nitroanisole |

Nucleophilic Substitution Reactions for Phenol (B47542) Derivatives

Nucleophilic aromatic substitution (SNAr) is a key strategy for synthesizing phenol derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups like a nitro group. libretexts.orgck12.org Simple aryl halides are generally resistant to nucleophilic attack, but the presence of nitro groups in the ortho or para positions dramatically increases reactivity. libretexts.orgck12.org

Following the Sandmeyer reaction to produce 2-chloro-4-nitroanisole, a nucleophilic substitution reaction can be employed to convert the methoxy (B1213986) group to a hydroxyl group. scnu.edu.cn By treating 2-chloro-4-nitroanisole with sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the methoxy group. scnu.edu.cn Subsequent acidification with an acid like hydrochloric acid protonates the resulting phenoxide to yield the final product, 2-chloro-4-nitrophenol. scnu.edu.cn The electron-withdrawing nitro group facilitates this substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.org

Oxidative Chlorination of Precursors (e.g., 4-Nitrophenol)

Direct chlorination of phenolic precursors is a straightforward method for synthesizing chlorinated phenols. Oxidative chlorination involves the use of a chlorinating agent in the presence of an oxidizing agent. One method involves the chlorination of 4-nitrophenol (B140041) in hydrochloric acid. google.com An oxidizing agent, such as 20-30% nitric acid or 19-30% hydrogen peroxide, is added to the mixture. google.comgoogle.com This process avoids the use of gaseous chlorine and allows for better control of the reaction, which minimizes the formation of di-substituted byproducts like 2,6-dichloro-4-nitrophenol. google.commdpi.com The reaction can be carried out at a controlled temperature of 25-30°C, leading to a high yield of 2-chloro-4-nitrophenol. google.com Kinetic studies on the chlorination of p-nitrophenol using other N-chloro compounds have shown that the reaction is first-order with respect to the chlorinating agent and the hydrogen ion concentration. asianpubs.org

Table 2: Oxidative Chlorination of 4-Nitrophenol

Parameter Condition Yield Reference
Starting Material 4-Nitrophenol N/A google.com
Chlorinating Agent Hydrochloric Acid N/A google.com
Oxidizing Agent 19-30% Hydrogen Peroxide 83% google.com

| Temperature | 30°C | N/A | google.com |

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These contemporary strategies often employ novel reagents and adopt principles of green chemistry.

Utilizing N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide

N-Chloro-N-(phenylsulfonyl)benzene sulfonamide is an efficient reagent for the monochlorination of activated aromatic compounds. chemicalbook.comnih.gov This reagent can be used for the synthesis of 2-chloro-4-nitroaniline (B86195) from 4-nitroaniline in acetonitrile (B52724) at room temperature. chemicalbook.com The reaction is typically rapid, completing within 10-15 minutes. This chlorinated aniline is a direct precursor that can be converted to the corresponding phenol through diazotization followed by hydrolysis. This method is noted for its high yield and purity of the monochlorinated product. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net In the context of synthesizing chlorinated nitrophenols, several strategies align with these principles.

Synthesis of Substituted Phenol Derivatives

The creation of substituted phenols is critical for developing a wide array of valuable molecules. researchgate.net Traditional methods often face limitations in controlling the position of substituents, which has spurred the development of innovative synthetic routes. oregonstate.edunih.gov

A notable modern approach involves a one-step conversion of accessible hydroxypyrone and nitroalkene starting materials. oregonstate.edunih.gov This method allows for programmable substitution at any position on the phenol ring, offering complete regiochemical control and high chemical yields. oregonstate.edunih.gov It is versatile enough to produce phenols with various substitution patterns, including di-substituted, tri-substituted, tetra-substituted, and even fully penta-substituted phenols. oregonstate.edu

Other advanced strategies include:

C-H bond functionalization , which uses directing groups to facilitate bond formation at specific positions. oregonstate.edu

The synthesis of imidazole acetates of substituted phenols, which is a two-stage process involving the creation of a chloroacetyl derivative followed by the addition of imidazole. finechem-mirea.ru

Conversion of arylboronic acids to phenols using metal-free methodologies, which represents a more sustainable, "green chemistry" approach. researchgate.net

These diverse methods provide chemists with a robust toolkit for constructing complex phenol derivatives tailored for specific applications.

Table 1: Modern Methodologies for Synthesizing Substituted Phenols

Method Starting Materials Key Features Reference
Pericyclic Cascade Reaction Hydroxypyrone, Nitroalkene High regiochemical control; produces highly substituted phenols. oregonstate.edunih.gov
Chloroacetylation & Imidazole Addition Substituted Phenols, Chloroacetyl Chloride/Anhydride Two-stage synthesis of imidazole acetates. finechem-mirea.ru

Precursor Materials and Synthetic Intermediates in 2-Chloro-4-nitrophenol Preparation

A specific and practical synthetic pathway for 2-chloro-4-nitrophenol utilizes readily available industrial materials and proceeds through key intermediate compounds. scnu.edu.cn This route is valued for its simplicity and applicability. scnu.edu.cn

Utilization of 2-Methoxy-5-nitroaniline

The synthesis can begin with 2-methoxy-5-nitroaniline, an economical and easily obtainable industrial chemical. scnu.edu.cn This starting material undergoes a diazotization reaction followed by a Sandmeyer reaction. scnu.edu.cn The Sandmeyer reaction, a copper-catalyzed process, is instrumental in introducing the chloro group onto the aromatic ring. scnu.edu.cn This sequence of reactions transforms 2-methoxy-5-nitroaniline into the crucial intermediate, 2-chloro-4-nitroanisole. scnu.edu.cn

Role of 2-Chloro-4-nitroanisole as an Intermediate

2-Chloro-4-nitroanisole is the direct precursor to the final product. scnu.edu.cn The conversion is achieved through a nucleophilic substitution reaction where the intermediate is treated with sodium hydroxide. scnu.edu.cn This step replaces the methoxy group (-OCH3) with a hydroxyl group (-OH). Subsequent acidification of the reaction mixture with hydrochloric acid yields the desired 2-chloro-4-nitrophenol. scnu.edu.cn Computational analysis has shown that the carbon atom attached to the methoxy group in 2-chloro-4-nitroanisole is particularly susceptible to nucleophilic attack, which explains the regioselectivity of this reaction. scnu.edu.cn

Other Key Raw Materials in Synthetic Pathways

Alternative synthetic routes to 2-chloro-4-nitrophenol and its isomers have been developed using different starting materials. One common precursor is 4-nitrophenol. chemicalbook.comgoogle.comgoogle.comquickcompany.ingoogle.com

The chlorination of 4-nitrophenol can be achieved using various reagents and conditions:

Chlorine Gas: 4-nitrophenol can be reacted with chlorine gas in the presence of an aqueous hydrochloric acid solution. google.com This process avoids the need for high temperatures that could lead to decomposition. google.com

Oxidative Chlorination: The reaction can be carried out in hydrochloric acid with the addition of an oxidizing agent like hydrogen peroxide or nitric acid. google.comgoogle.com This method enhances control over the reaction and helps prevent the formation of di-substituted byproducts. google.com

Sodium Hypochlorite: In another variation, sodium hypochlorite is used as the chlorinating agent in a hydrochloric acid solvent. google.com

N-chloro-N-(phenylsulfonyl)benzenesulfonamide: This reagent can be used for the monochlorination of 4-nitroaniline in acetonitrile, which is then converted to 2-chloro-4-nitrophenol. chemicalbook.com

While the chlorination of 4-nitrophenol is a direct route, it can sometimes lead to the formation of unwanted isomers, such as 2,6-dichloro-4-nitrophenol, making purification necessary. quickcompany.in

Table 2: Key Raw Materials and Intermediates in 2-Chloro-4-nitrophenol Synthesis

Compound Name Role Synthetic Pathway Reference
2-Methoxy-5-nitroaniline Starting Material Diazotization and Sandmeyer reaction to form the intermediate. scnu.edu.cn
2-Chloro-4-nitroanisole Intermediate Nucleophilic substitution (hydrolysis) to form the final product. scnu.edu.cn
4-Nitrophenol Starting Material Direct chlorination using various reagents. google.comgoogle.comgoogle.com
Hydrochloric Acid Reagent/Solvent Used in the chlorination of 4-nitrophenol and for acidification. scnu.edu.cngoogle.com
Sodium Hydroxide Reagent Used for the hydrolysis of 2-chloro-4-nitroanisole. scnu.edu.cn
Chlorine Reagent Chlorinating agent for 4-nitrophenol. google.com

Chemical Reactivity and Derivatization of 2 Chloro 4 2 Nitrophenyl Phenol

Reactions Leading to Functionalized Derivatives

The functional groups on 2-chloro-4-nitrophenol (B164951) provide reactive sites for the synthesis of a variety of derivatives. Key reactions include the formation of ethers and condensation reactions with aldehydes to produce Schiff bases.

The hydroxyl group of 2-chloro-4-nitrophenol can be readily converted into an ether linkage. This transformation is a common strategy to protect the hydroxyl group or to introduce new functionalities into the molecule. Aromatic ethers, or phenol (B47542) ethers, are typically synthesized via the condensation of a phenol with an alcohol or through the Williamson ether synthesis. wikipedia.org

In the case of 2-chloro-4-nitrophenol, it can be reacted with an alkylating agent such as sulfuric acid dimethyl ester (dimethyl sulfate) to yield the corresponding methyl ether, 2-chloro-4-nitro-anisole. chemicalbook.com This reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃), and a suitable solvent such as xylene. chemicalbook.com The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic methyl group of the dimethyl sulfate (B86663) in a nucleophilic substitution reaction to form the ether.

A general method for the preparation of nitrophenyl alkyl ethers involves reacting a nitrophenol with an alkyl halide in water, where the hydrogen halide-binding compound and the alkyl halide are added simultaneously. google.com The reverse reaction, the cleavage of the ether bond in 2-chloro-4-nitroanisole (B1210655) to yield 2-chloro-4-nitrophenol, can be achieved through a nucleophilic substitution reaction using sodium hydroxide (B78521). scnu.edu.cn

Reaction Conditions for Etherification of 2-Chloro-4-nitrophenol

Reactant Reagent(s) Product Reference

Schiff bases, characterized by the azomethine or imine group (-C=N-), are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.gov While the phenolic hydroxyl group of 2-chloro-4-nitrophenol does not directly participate in Schiff base formation, the closely related compound, 2-chloro-4-nitroaniline (B86195), readily undergoes this reaction. The resulting N-(2-chloro-4-nitrophenyl) substituted Schiff bases are structurally significant derivatives.

For instance, the Schiff base 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol is synthesized by the condensation of 2-chloro-4-nitroaniline with salicylaldehyde. ijcm.ir The reaction involves refluxing equimolar amounts of the two reactants in a solvent like methanol (B129727). ijcm.ir During the reaction, the nucleophilic amino group of 2-chloro-4-nitroaniline attacks the electrophilic carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the stable imine linkage. nih.gov The resulting yellow crystalline product was obtained in high yield (84%). ijcm.ir

Synthesis of a Schiff Base Derivative

Reactants Solvent Conditions Product Yield Reference

Mechanistic Studies of Key Reactions Involving 2-Chloro-4-nitrophenol

Understanding the reaction mechanisms is crucial for predicting product formation and optimizing reaction conditions. Computational chemistry provides valuable insights into the electronic properties that govern the reactivity of molecules like 2-chloro-4-nitrophenol.

Mulliken population analysis is a computational method used to assign partial charges to individual atoms in a molecule. These calculated charges can help predict the most likely sites for nucleophilic or electrophilic attack. In the context of derivatives of 2-chloro-4-nitrophenol, this method has been used to rationalize observed reactivity.

A study involving the synthesis of 2-chloro-4-nitrophenol from its ether derivative, 2-chloro-4-nitroanisole, utilized Mulliken charge calculations to predict the site of nucleophilic substitution. scnu.edu.cn The calculations, performed using the Gaussian98 program, revealed that the Mulliken charge on the carbon atom of the benzene (B151609) ring connected to the methoxy (B1213986) group (-OCH₃) was higher than that of the other carbon atoms. scnu.edu.cn This higher positive charge indicates a greater electrophilicity, making this carbon the most probable site for attack by a nucleophile (in this case, a hydroxide ion), leading to the cleavage of the ether bond and the formation of 2-chloro-4-nitrophenol. scnu.edu.cn

Exploration of Related Chloronitrophenol Isomers and their Reactivity

The reactivity of a substituted phenol is highly dependent on the relative positions of the substituents on the aromatic ring. Comparing 2-chloro-4-nitrophenol with its isomers, such as 4-chloro-2-nitrophenol (B165678), provides insight into these structural effects.

Kinetic studies on the gas-phase reactions of chlorine atoms with various chlorophenol and nitrophenol isomers show differences in their reaction rates. nih.govacs.org For example, the rate coefficient for the reaction of Cl atoms with 2-chlorophenol (B165306) was determined to be (5.9 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, while the rate for 2-nitrophenol (B165410) was (6.8 ± 2.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govacs.org These studies help in understanding the atmospheric photo-oxidation pathways and relative reactivity, which are influenced by substituent effects. acs.orgresearchgate.net

The degradation of chloronitrophenol isomers also shows pH-dependent reactivity. In a study on photo-Fenton degradation, both 2-chloro-4-nitrophenol and its isomer 4-chloro-2-nitrophenol exhibited maximum degradation at a pH of 4. researchgate.net This is attributed to the fact that at this acidic pH, which is below the pKa of the compounds, the phenols exist in their undissociated molecular form, facilitating adsorption onto the catalyst surface and subsequent degradation. researchgate.net As the pH increases above the pKa, the phenols dissociate into phenolate (B1203915) ions, which can decrease the efficiency of the degradation process. researchgate.net

Properties and Reactivity of Chloronitrophenol Isomers

Compound IUPAC Name Molecular Formula Molar Mass ( g/mol ) CAS Number Reactivity Highlight Reference
2-Chloro-4-nitrophenol 2-chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 619-08-9 Maximum photo-Fenton degradation at pH 4. researchgate.net nih.gov

Advanced Applications of 2 Chloro 4 2 Nitrophenyl Phenol in Chemical Sciences

Role as a Synthetic Intermediate in Complex Molecules

2-Chloro-4-nitrophenol (B164951) serves as a fundamental building block in organic synthesis. thermofisher.comfishersci.fichemdad.com Its chemical structure, featuring a phenol (B47542) group, a chlorine atom, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for constructing larger and more complex molecules. This trifunctional nature makes it a valuable starting material for a variety of chemical products.

A key reaction highlighting its role as an intermediate is its conversion to 2-chloro-4-nitro-anisole. This is achieved through a reaction with sulfuric acid dimethyl ester in the presence of potassium carbonate and xylene. fishersci.fi Another synthetic pathway involves starting with 2-methoxy-5-nitroaniline, which undergoes diazotization and a Sandmeyer reaction to form 2-chloro-4-nitroanisole (B1210655). This intermediate is then treated with sodium hydroxide (B78521) and acidified to yield 2-Chloro-4-nitrophenol. scnu.edu.cn

Table 1: Chemical Properties of 2-Chloro-4-nitrophenol

PropertyValue
Molecular Formula C₆H₄ClNO₃ thermofisher.com
Molecular Weight 173.55 g/mol nih.govsigmaaldrich.com
CAS Number 619-08-9 thermofisher.comnih.govsigmaaldrich.com
Appearance White to pale cream, yellow, brown, or gray powder thermofisher.com
Melting Point 107.0-116.0 °C thermofisher.com
IUPAC Name 2-chloro-4-nitrophenol thermofisher.comnih.gov

This table presents key physical and chemical properties of 2-Chloro-4-nitrophenol.

The molecular framework of 2-Chloro-4-nitrophenol is integral to the synthesis of various colorants. It is frequently utilized as an intermediate for the production of dyes and pigments. chemdad.com The presence of the nitro group, a strong chromophore, and the phenolic hydroxyl group, an auxochrome, are features that can be chemically modified to develop specific color properties in the final dye molecule. Its classification under "Intermediates of Dyes and Pigments" underscores its established role in this industrial sector. chemdad.com

In the realm of polymer chemistry, 2-Chloro-4-nitrophenol is identified as a building block for plastics. thermofisher.comfishersci.fi The phenolic and chloro- functionalities allow it to be incorporated into polymer chains through various polymerization reactions. These reactions can lead to the formation of specialized polymers with desired thermal, mechanical, or chemical resistance properties, imparted by the aromatic and nitro-substituted structure of the monomer.

Beyond dyes and polymers, 2-Chloro-4-nitrophenol is a precursor in the synthesis of other specialized organic chemicals. thermofisher.comfishersci.fichemdad.com A notable application is its use as the foundational material for the antifungal drug Nitrofungin. google.comnih.gov This demonstrates its importance in the pharmaceutical industry, where its structure is modified to create active pharmaceutical ingredients. The synthesis of 2-chloro-4-nitroaniline (B86195) from related precursors also highlights the utility of this chemical family in creating specialized amines. chemicalbook.com

Table 2: Exemplary Synthesis Involving 2-Chloro-4-nitrophenol Derivatives

Starting MaterialReagentsProductReference
2-methoxy-5-nitroaniline1. Diazotization 2. Sandmeyer Reaction2-chloro-4-nitroanisole scnu.edu.cn
2-chloro-4-nitroanisole1. Sodium hydroxide 2. Hydrochloric acid2-Chloro-4-nitrophenol scnu.edu.cn
2-Chloro-4-nitrophenolSulfuric acid dimethyl ester, K₂CO₃, xylene2-chloro-4-nitro-anisole fishersci.fi

This table details reaction pathways involving the synthesis and derivatization of 2-Chloro-4-nitrophenol.

Catalytic Applications of 2-Chloro-4-nitrophenol and its Derivatives

The chemical properties of 2-Chloro-4-nitrophenol also lend themselves to applications in catalysis, both as a direct agent and as an additive in industrial processes.

2-Chloro-4-nitrophenol is reported to function as a catalytic agent. thermofisher.comfishersci.fichemdad.com While detailed mechanisms for its catalytic activity are specific to the reactions it participates in, its acidic phenolic proton and the electron-withdrawing nature of the nitro and chloro groups can facilitate various chemical transformations. These features can influence reaction rates and pathways, for instance, in reactions that are sensitive to proton concentration or electron density at the catalyst's active sites. Research on the catalytic reduction of nitrophenols using metallic nanoparticles often uses compounds like 2-nitrophenol (B165410) as substrates, indicating the relevance of this class of compounds in catalytic studies. nih.gov

The compound also finds use as a petrochemical additive. thermofisher.comfishersci.fichemdad.com In this capacity, it can serve multiple functions, such as an antioxidant, corrosion inhibitor, or stabilizer in fuels and lubricants. The phenolic structure is known to quench free radicals, which can prevent the oxidative degradation of petrochemical products. The presence of chlorine and the nitro group can further modify its solubility and performance characteristics within the non-polar environment of petrochemicals.

Utilization as Substrates in Enzymatic Assays

Chromogenic substrates are instrumental in the development of simple and efficient enzymatic assays. The core principle involves an enzyme cleaving a bond between a chromophore, like 2-chloro-4-nitrophenol (CNP), and a substrate molecule. The release of the chromophore results in a colored product that can be quantified, typically through spectrophotometry, to determine enzyme activity. Various oligosaccharides linked to CNP have been synthesized to serve as specific substrates for carbohydrate-hydrolyzing enzymes like amylase. researchgate.netcaymanchem.com

A significant advancement in amylase activity measurement was the development of a continuous monitoring assay using 2-chloro-4-nitrophenyl-4-O-beta-D-galactopyranosylmaltoside (GalG2CNP) as a substrate. oup.com This novel substrate allows for a direct and stoichiometric determination of amylase activity without the need for auxiliary enzymes, simplifying the assay procedure. oup.comresearchgate.net

In this assay, α-amylase acts on GalG2CNP, cleaving the bond between the oligosaccharide and the 2-chloro-4-nitrophenol (CNP) group. oup.com The reaction directly yields β-D-galactopyranosylmaltose and the colored compound 2-chloro-4-nitrophenol. oup.com This direct hydrolysis by amylase is a key advantage over more complex, multi-step enzymatic assays. oup.comresearchgate.net

The assay has been demonstrated to be precise and reliable for measuring both total amylase and specific isoenzymes, such as pancreatic amylase, when used in conjunction with specific antibodies against other isoenzymes like salivary amylase. oup.com The performance of the GalG2CNP method shows a strong correlation with other established methods for amylase determination. oup.com

Key Features of the GalG2CNP Amylase Assay:

Direct Measurement: No auxiliary enzymes are required. researchgate.net

Stoichiometric Reaction: The enzyme converts the substrate into products in a predictable and quantifiable manner. oup.com

Continuous Monitoring: Allows for real-time measurement of enzyme activity. oup.com

High Precision: The method exhibits low coefficients of variation (CV) for both within-run and day-to-day measurements. oup.com

Table 1: Precision of the GalG2CNP Amylase Assay This table presents the precision data for the measurement of total amylase (T-AMY) and pancreatic amylase (P-AMY) using the GalG2CNP substrate.

AnalyteType of PrecisionCoefficient of Variation (CV)
Total Amylase (T-AMY)Within-assay (n=20)0.6–1.6%
Total Amylase (T-AMY)Day-to-day (n=10)0.8–3.7%
Pancreatic Amylase (P-AMY)Within-assay (n=20)0.5–2.5%
Pancreatic Amylase (P-AMY)Day-to-day (n=10)0.6–4.1%

Data sourced from Clinical Chemistry. oup.com

The kinetic properties of an enzyme, such as its maximum reaction velocity (Vmax) and Michaelis-Menten constant (KM), are crucial for understanding its catalytic efficiency. nih.govatlantis-press.com Spectrophotometry is a widely used technique for studying enzyme kinetics, particularly when a chromogenic substrate is employed. researchgate.net

In the context of the GalG2CNP assay, the rate of the enzymatic reaction is determined by measuring the increase in absorbance over time. The product, 2-chloro-4-nitrophenol, absorbs light at a specific wavelength (405 nm). oup.com By monitoring the change in absorbance at this wavelength, one can quantify the rate of product formation, which is directly proportional to the amylase activity under specific conditions. oup.comlibretexts.org

The general principle involves incubating the enzyme (amylase) with the substrate (GalG2CNP) under controlled conditions of temperature and pH. libretexts.orgnih.govnih.gov A spectrophotometer is used to measure the absorbance of the solution at regular intervals. libretexts.org The initial rate of the reaction is then calculated from the linear portion of the absorbance versus time plot.

This direct, continuous monitoring allows for the straightforward determination of key kinetic parameters. khanacademy.org For instance, by measuring the reaction rates at various substrate concentrations, a Lineweaver-Burk plot can be generated to determine the Vmax and KM of the amylase for the GalG2CNP substrate. nih.govatlantis-press.com The low KM value for a substrate indicates high affinity of the enzyme for that substrate, signifying a more efficient catalytic process at lower substrate concentrations. nih.gov

The use of substrates like GalG2CNP and other 2-chloro-4-nitrophenyl maltosides has been shown to be highly sensitive, precise, and free from a lag phase, making them suitable for routine and automated enzyme analysis in clinical and research laboratories. nih.govnih.govnih.gov

Environmental Fate and Bioremediation of 2 Chloro 4 2 Nitrophenyl Phenol

Microbial Degradation Pathways of 2-Chloro-4-(2-nitrophenyl)phenol

Several aerobic bacterial strains have been isolated and characterized for their ability to utilize this compound as a sole source of carbon and energy. These microorganisms have evolved distinct catabolic pathways to mineralize this xenobiotic compound.

A Gram-negative bacterium, Burkholderia sp. strain RKJ 800, isolated from a pesticide-contaminated site in India, has demonstrated the ability to completely degrade this compound within 48 hours. plos.orgnih.gov This strain utilizes the compound as its sole source of carbon and energy, with the degradation process involving the stoichiometric release of nitrite (B80452) and chloride ions. plos.orgnih.gov The degradation is initiated by the release of the nitrite group. plos.orgnih.gov

The metabolic pathway proceeds through the formation of key intermediates, which have been identified using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). plos.orgnih.gov The major metabolites in this pathway are chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ). plos.orgnih.govnih.gov The proposed pathway involves the initial conversion of this compound to CHQ, which is then dehalogenated to form HQ. plos.orgnih.gov The aromatic ring of hydroquinone is subsequently cleaved by a manganese-dependent hydroquinone dioxygenase, yielding γ-hydroxymuconic semialdehyde. plos.orgnih.govnih.gov This represents the first report of a hydroquinone pathway for the degradation of this compound in a Gram-negative bacterium. plos.orgnih.gov

StrainPathwayKey IntermediatesKey Enzyme
Burkholderia sp. RKJ 800 Hydroquinone PathwayChlorohydroquinone, HydroquinoneHydroquinone dioxygenase

Arthrobacter sp. strain SJCon, also isolated from a pesticide-contaminated soil, demonstrates a distinct aerobic degradation pathway for this compound. nih.govnih.gov This bacterium utilizes the compound as its exclusive source of carbon and energy, leading to the stoichiometric release of both nitrite and chloride ions. nih.gov

The degradation pathway was elucidated through the identification of metabolic intermediates. nih.govresearchgate.net The primary metabolite formed is chlorohydroquinone (CHQ). nih.govresearchgate.net Unlike the pathway in Burkholderia sp. RKJ 800, the CHQ in Arthrobacter sp. SJCon undergoes direct ring cleavage. nih.gov A CHQ dioxygenase enzyme cleaves the aromatic ring of chlorohydroquinone, forming maleylacetate (B1240894) (MA). nih.govresearchgate.net This degradation mechanism, proceeding via CHQ and MA, is different from other previously reported pathways for this compound. nih.gov

StrainPathwayKey IntermediateKey Enzyme
Arthrobacter sp. SJCon Chlorohydroquinone CleavageChlorohydroquinoneChlorohydroquinone dioxygenase

Rhodococcus imtechensis strain RKJ300, a Gram-positive bacterium isolated from pesticide-contaminated soil, is capable of utilizing this compound as a sole source of carbon and energy. nih.govacs.orgresearchgate.net This strain employs both oxidative and reductive mechanisms for the initial breakdown of the compound. nih.govacs.orgresearchgate.net The degradation process involves the release of nitrite ions, followed by the stoichiometric elimination of chloride ions. nih.govacs.orgresearchgate.net

Initial studies identified chlorohydroquinone and hydroquinone as intermediates in the degradation pathway, suggesting a pathway similar to that of Burkholderia sp. RKJ 800. nih.govacs.orgresearchgate.net However, subsequent research has revealed a novel catabolic pathway in this strain. asm.orgnih.gov This newly identified pathway proceeds via hydroxyquinol (1,2,4-benzenetriol) as the ring cleavage substrate. asm.orgnih.gov A two-component para-nitrophenol monooxygenase, consisting of an oxygenase (PnpA1) and a reductase (PnpA2), catalyzes the sequential denitration and dechlorination of this compound to hydroxyquinol. asm.org This enzyme system is also capable of hydroxylating hydroquinone to hydroxyquinol. asm.orgnih.gov

StrainPathwayKey IntermediatesKey Enzyme System
Rhodococcus imtechensis RKJ300 Hydroxyquinol PathwayChlorohydroquinone, Hydroxyquinolpara-Nitrophenol monooxygenase (PnpA1A2)

Cupriavidus sp. strain CNP-8, another bacterium isolated from pesticide-contaminated soil, can utilize this compound as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net This strain can tolerate and degrade high concentrations of the pollutant, up to 1.6 mM, over a wide range of pH and temperature. nih.govresearchgate.net

The proposed catabolic pathway for this compound in strain CNP-8 involves hydroxyquinol (1,2,4-benzenetriol) as the ring-cleavage substrate, distinguishing it from other Gram-negative bacteria that degrade this compound. nih.gov While detailed enzymatic studies on the initial steps are ongoing, it is known that this strain can employ partial reductive pathways for the degradation of other related compounds like 2-chloro-5-nitrophenol. semanticscholar.orgnih.gov For 2-chloro-5-nitrophenol, the degradation is initiated by a nitroreductase that reduces the nitro group. nih.gov The degradation of this compound, however, appears to proceed via an oxidative pathway leading to hydroxyquinol. nih.govsemanticscholar.org

StrainDegradation CapabilityProposed Ring-Cleavage Substrate
Cupriavidus sp. CNP-8 Utilizes as sole C, N, and energy sourceHydroxyquinol

In the absence of oxygen, the degradation of this compound can be achieved using microbial electrolysis cells (MECs). eeer.orgeeer.org MECs utilize electroactive microorganisms to facilitate the reduction and degradation of the compound at the cathode. eeer.org The application of a small voltage (e.g., 0.5 V) can enhance the degradation rate due to the coupling effect of electrons and microbial activity. eeer.orgeeer.org

The anaerobic degradation in MECs is a complex process involving multiple reactions, including reduction, dechlorination, and denitrification. eeer.orgeeer.org A variety of intermediate products have been identified, such as:

2-chloro-4-aminophenol

4-aminophenol (B1666318)

2-chlorophenol (B165306)

Nitrophenol

Hydroquinone eeer.orgeeer.org

These intermediates are further broken down into smaller molecules like valeric acid and oxalic acid through assimilation by the microbial community. eeer.orgeeer.org The presence of easily degradable organic substances like glucose can sometimes hinder the degradation of this compound if the carbon-to-nitrogen ratio is not optimal. eeer.orgeeer.org

TechnologyProcessKey ReactionsIdentified Intermediates
Microbial Electrolysis Cell (MEC) Cathodic ReductionReduction, Dechlorination, Denitrification, Assimilation2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, Nitrophenol, Hydroquinone

Aerobic Degradation Mechanisms and Identified Bacterial Strains

Key Metabolites and Degradation Intermediates

The microbial breakdown of this compound results in the formation of several key intermediate compounds. These metabolites have been identified through various analytical techniques, including thin layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Chlorohydroquinone (CHQ) is a significant metabolite in the degradation pathway of this compound. nih.govnih.govacs.org Its formation has been observed in studies involving various bacterial strains, including Arthrobacter sp. SJCon, Burkholderia sp. RKJ 800, and Rhodococcus imtechensis RKJ300. nih.govnih.govacs.orgplos.orgnih.gov In some degradation pathways, CHQ is a terminal aromatic compound before the aromatic ring is cleaved. nih.gov For instance, in Arthrobacter sp. SJCon, CHQ is further cleaved to maleylacetate. nih.gov In other organisms, such as Burkholderia sp. RKJ 800, CHQ is dehalogenated to form hydroquinone. nih.gov

Table 1: Properties of Chlorohydroquinone

Property Value
Systematic IUPAC Name 2-Chloro-1,4-dihydroxybenzene
Molecular Formula ClC₆H₃(OH)₂
Molecular Weight 144.56 g/mol
Boiling Point 263 °C
Melting Point 100-104 °C

| CAS Number | 615-67-8 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Hydroquinone (HQ) is another crucial intermediate identified in the biodegradation of this compound. nih.govacs.orgplos.org Its presence has been confirmed in the metabolic pathways of bacteria like Burkholderia sp. RKJ 800 and Rhodococcus imtechensis RKJ300. nih.govacs.orgplos.orgnih.gov In these pathways, HQ is typically formed from the dehalogenation of CHQ. nih.gov Subsequently, hydroquinone undergoes ring cleavage. For example, in Burkholderia sp. RKJ 800, a manganese-dependent HQ dioxygenase is involved in cleaving the HQ ring. nih.gov The degradation of various other phenolic compounds by different microorganisms also proceeds via a hydroquinone pathway. nih.gov

Table 2: Properties of Hydroquinone

Property Value
Systematic IUPAC Name Benzene-1,4-diol
Molecular Formula C₆H₆O₂
Molecular Weight 110.11 g/mol
Boiling Point 287 °C
Melting Point 172 °C

| CAS Number | 123-31-9 |

Maleylacetate (MA) is a ring-fission product formed during the biodegradation of this compound. In the degradation pathway of Arthrobacter sp. SJCon, chlorohydroquinone (CHQ) is cleaved by the enzyme CHQ dioxygenase to form maleylacetate. nih.gov The formation of maleylacetate from the degradation of aromatic compounds is a common step in many microbial catabolic pathways, often leading into the tricarboxylic acid (TCA) cycle. nih.gov

In addition to the primary metabolites, other intermediates have been identified in different degradation pathways of this compound. For instance, in some pathways, the initial degradation step involves the reductive dehalogenation to form 4-nitrophenol (B140041) (PNP). nih.gov In other scenarios, the degradation can be initiated by the release of the nitro group to form 2-chlorophenol. eeer.org Furthermore, under certain conditions, such as in a microbial electrolysis cell, intermediates like 4-aminophenol have been detected, which is formed through the reduction of 4-nitrophenol. eeer.org The degradation of this compound can also proceed via a hydroxyquinol pathway in some bacteria, such as Cupriavidus sp. strain CNP-8. researchgate.netnih.gov

Enzymatic Mechanisms in this compound Biodegradation

The biodegradation of this compound is driven by the activity of specific enzymes that catalyze the breakdown of this compound.

The initial step in the degradation of this compound in several bacterial strains is catalyzed by a monooxygenase. In Burkholderia sp. RKJ 800, a CNP-4-monooxygenase is involved. nih.gov This enzyme facilitates the oxidative removal of the nitro group from the aromatic ring, leading to the formation of chlorohydroquinone. nih.gov Similarly, in Rhodococcus imtechensis RKJ300, a two-component para-nitrophenol monooxygenase (PnpA1A2) has been identified to catalyze the sequential denitration and dechlorination of this compound to hydroxyquinol. nih.gov The activity of these monooxygenases is a critical step that initiates the entire degradation cascade.

Chlorohydroquinone Dehalogenase (CHQ Dehalogenase) Action

The bioremediation of 2-Chloro-4-nitrophenol (B164951) (2C4NP) by certain bacteria involves the initial transformation of the compound into intermediates that are then acted upon by specific enzymes. One such crucial enzyme is Chlorohydroquinone dehalogenase (CHQ dehalogenase).

In the degradation pathway of 2C4NP by Burkholderia sp. strain RKJ 800, the compound is first converted to chlorohydroquinone (CHQ). nih.gov Subsequently, CHQ dehalogenase is believed to play a role in the removal of the chlorine atom from the aromatic ring. nih.gov Similarly, in the degradation of 2C4NP by Rhodococcus imtechensis strain RKJ300, chlorohydroquinone has been identified as an intermediate, suggesting the action of a dehalogenase. acs.orgresearchgate.net The enzymatic activity of CHQ dehalogenase has also been detected in the crude extracts of 2C4NP-induced cells of Burkholderia sp. RKJ 800. nih.gov

Another bacterium, Arthrobacter nitrophenolicus SJCon, degrades 2C4NP with the formation of CHQ, which is then cleaved by CHQ dioxygenase. plos.org This indicates that dehalogenation can occur at different stages of the degradation pathway depending on the microbial strain.

Hydroquinone Dioxygenase (HQ Dioxygenase) Involvement

Following the dehalogenation of chlorohydroquinone, the resulting hydroquinone (HQ) is a key intermediate in the degradation pathway of 2-Chloro-4-nitrophenol in several bacterial strains. nih.govacs.orgresearchgate.net The subsequent breakdown of the aromatic ring of hydroquinone is catalyzed by the enzyme Hydroquinone dioxygenase (HQ dioxygenase).

In Burkholderia sp. strain RKJ 800, manganese-dependent HQ dioxygenase activity has been observed in the crude extracts of cells induced with 2C4NP. nih.govplos.org This enzyme facilitates the cleavage of the hydroquinone ring to form γ-hydroxymuconic semialdehyde. nih.govplos.org Similarly, studies with Rhodococcus imtechensis strain RKJ300 have identified hydroquinone as an intermediate, pointing towards the involvement of HQ dioxygenase in its degradation. acs.orgresearchgate.net

HQ dioxygenases are a class of extradiol dioxygenases that typically contain a non-heme iron(II) center in their active site and catalyze the ring fission of hydroquinones. nih.govnih.gov These enzymes can act on a range of substituted hydroquinones. nih.govnih.gov The degradation of 4-nitrophenol and 4-chlorophenol (B41353) by Stenotrophomonas sp. also proceeds via a hydroquinone pathway. oup.com

Nitroreductase and Aminohydroquinone Dioxygenase Activities

The initial steps in the bioremediation of nitrophenols can involve the reduction of the nitro group, a reaction catalyzed by nitroreductases. These enzymes are often oxygen-insensitive and utilize cofactors like NADH. nih.gov The reduction of 4-nitrophenol by nitroreductase from E. coli has been shown to produce 4-aminophenol and 4-hydroxylaminophenol. nih.gov In the context of this compound, while direct evidence for a specific nitroreductase is emerging, the formation of aminophenol intermediates in the degradation of related compounds suggests a potential role for such enzymes. eeer.org For instance, in the degradation of 2-chloro-4-nitrophenol in a microbial electrolysis cell, 2-chloro-4-aminophenol and 4-aminophenol were identified as intermediate products. eeer.org

Following the formation of an aminohydroquinone intermediate, aminohydroquinone dioxygenases may be involved in the subsequent ring cleavage. The aerobic degradation of monocyclic aromatic amines can be initiated by dioxygenases that catalyze the ring cleavage of the aromatic amine. nih.gov

Bioremediation Potential in Contaminated Environments

The potential for using microorganisms to clean up environments contaminated with this compound has been demonstrated in several laboratory studies.

Laboratory-Scale Soil Microcosm Studies

Microcosm studies are crucial for evaluating the bioremediation potential of microorganisms in a controlled laboratory setting that simulates natural soil conditions.

Rhodococcus imtechensis RKJ300: This bacterial strain, isolated from pesticide-contaminated soil, has demonstrated its capability to degrade a mixture of nitrophenols, including 2-chloro-4-nitrophenol, in laboratory-scale soil microcosm studies. acs.orgresearchgate.net The strain remained stable throughout the experiments, indicating its potential for in situ bioremediation. acs.orgresearchgate.net

Burkholderia sp. RKJ 800: This strain has also shown significant degradation of 2-chloro-4-nitrophenol in soil microcosm experiments. nih.govplos.org In sterile soil, approximately 79% of the compound was degraded within six days, with complete degradation achieved in eight days. plos.org In non-sterile soil, degradation was even faster, with complete removal within seven days. plos.org

Cupriavidus sp. strain CNP-8: Microcosm studies with this strain, particularly with pre-induced cells, demonstrated the rapid removal of 2C4NP from contaminated soil, highlighting its promise for bioremediation. nih.govresearchgate.net

Table 1: Degradation of 2-Chloro-4-nitrophenol in Soil Microcosm Studies

MicroorganismSoil ConditionDegradation TimeInitial ConcentrationReference
Burkholderia sp. RKJ 800Sterile8 days for complete degradationNot specified plos.org
Burkholderia sp. RKJ 800Non-sterile7 days for complete degradationNot specified plos.org
Cupriavidus sp. strain CNP-8Not specifiedRapid removalNot specified nih.govresearchgate.net
Rhodococcus imtechensis RKJ300Sterile and Non-sterileSimultaneous degradation of mixed nitrophenolsNot specified acs.orgresearchgate.net

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial degradation of xenobiotics like this compound in the environment is influenced by a variety of physicochemical factors.

pH: The pH of the environment is a critical factor. Most bacteria involved in the bioremediation of phenolic compounds prefer a neutral or near-neutral pH range for optimal growth and degradation activity. openjournalsnigeria.org.ng For instance, Cupriavidus sp. strain CNP-8 can degrade 2C4NP at pH values ranging from 5 to 10. nih.govresearchgate.net The degradation of other chlorophenols has also been shown to be highly pH-dependent. nih.gov

Temperature: Temperature significantly affects microbial metabolic rates. Cupriavidus sp. strain CNP-8 is capable of degrading 2C4NP at temperatures between 20 to 40°C. nih.govresearchgate.net Generally, there is an optimal temperature range for each specific microorganism, with very high temperatures leading to enzyme denaturation and cessation of degradation. openjournalsnigeria.org.ng

Substrate Concentration: The initial concentration of the pollutant can impact degradation rates. High concentrations of some xenobiotics can be inhibitory to microbial growth. semanticscholar.org For example, Burkholderia sp. RKJ 800 showed optimal degradation of 2C4NP at a concentration of 0.3 mM, with no degradation observed at 0.5 mM. nih.gov Cupriavidus sp. strain CNP-8 can degrade 2C4NP at concentrations as high as 1.6 mM, and its degradation kinetics follow the Haldane substrate inhibition model. nih.govresearchgate.net

Presence of Other Nutrients: The availability of other carbon and nitrogen sources can influence the degradation of the target compound. In some cases, the presence of an additional carbon source is necessary for the degradation to occur. nih.gov

Table 2: Optimal Conditions for Microbial Degradation

FactorOptimal Range/ValueMicroorganism ExampleReference
pH 5 - 10Cupriavidus sp. strain CNP-8 nih.govresearchgate.net
7.5Serratia sp. (for phenol) openjournalsnigeria.org.ngopenjournalsnigeria.org.ng
Temperature 20 - 40 °CCupriavidus sp. strain CNP-8 nih.govresearchgate.net
30 °CSerratia sp. (for phenol) openjournalsnigeria.org.ngopenjournalsnigeria.org.ng
Substrate Concentration 0.3 mMBurkholderia sp. RKJ 800 nih.gov
up to 1.6 mMCupriavidus sp. strain CNP-8 nih.govresearchgate.net

Analytical Chemistry of 2 Chloro 4 2 Nitrophenyl Phenol

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. For a substance like 2-chloro-4-nitrophenol (B164951), both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools.

HPLC is a primary technique for the analysis of non-volatile or thermally sensitive organic compounds. In the case of 2-chloro-4-nitrophenol, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

Research Findings:

Studies on the degradation of 2-chloro-4-nitrophenol (2C4NP) have utilized HPLC to monitor its concentration and the formation of intermediates. eeer.org For instance, in a study investigating the cathodic reduction of 2C4NP, HPLC analysis was performed using an Agilent 1200 system equipped with a UV detector. The separation was achieved on a ZORBAX SB-C18 column with a mobile phase of methanol (B129727) and water (40:60 v/v) at a flow rate of 1.23 mL/min, with UV detection at 295 nm. eeer.org The retention time for 2-chloro-4-nitrophenol under these conditions was reported to be 17.16 minutes. eeer.org

Another study on the analysis of various phenols developed an isocratic HPLC method using a monolithic column. chromatographyonline.com While this study focused on other nitrophenols and used 2-chlorophenol (B165306) as an internal standard, the developed methods using acetonitrile (B52724) or methanol as organic modifiers with a Chromolith RP-18e column are relevant for the analysis of 2-chloro-4-nitrophenol. chromatographyonline.com

The table below summarizes typical HPLC conditions for the analysis of 2-chloro-4-nitrophenol and related compounds.

Table 1: HPLC Conditions for Analysis of 2-chloro-4-nitrophenol and Related Phenolic Compounds

Parameter Condition 1 Condition 2
Instrument Agilent 1200 Not Specified
Column Agilent ZORBAX SB-C18 (150 x 4.6 mm) Chromolith RP-18e (150 x 4.6 mm I.D.)
Mobile Phase Methanol:Water (40:60, v/v) Acetonitrile or Methanol with buffered aqueous phase
Flow Rate 1.23 mL/min Not Specified
Detection UV at 295 nm UV Detection
Temperature 303 K Not Specified
Injection Volume 20 µL Not Specified
Retention Time 17.16 min for 2-chloro-4-nitrophenol Varies with mobile phase composition

| Reference | eeer.org | chromatographyonline.com |

GC-MS is a highly sensitive and specific technique for the identification of volatile and semi-volatile organic compounds. For the analysis of metabolites of 2-chloro-4-nitrophenol, which may be present at low concentrations in complex matrices, GC-MS/MS offers enhanced selectivity and signal-to-noise ratio.

Research Findings:

In a study on the microbial degradation of 2-chloro-4-nitrophenol, HPLC/MS/MS was used to identify the metabolites. eeer.org The analysis was performed on an Agilent 6538 Q-TOF system with an ESI source. The mobile phase consisted of methanol and 0.1% methanoic acid (70:30) at a flow rate of 0.2 mL/min without a separation column, and mass spectra were recorded in the mass range of 50-500 m/z in negative mode. eeer.org The identified intermediate products in the degradation pathway of 2-chloro-4-nitrophenol included 2-chloro-4-aminophenol, 4-aminophenol (B1666318), and 2-chlorophenol, among others. eeer.org

While this study utilized LC-MS/MS, GC-MS is also a viable technique, often requiring derivatization of the phenolic hydroxyl group to increase volatility. The NIST WebBook provides mass spectral data for 2-chloro-4-nitrophenol obtained by GC-MS. nist.gov

The table below outlines the mass spectrometry conditions used for the identification of 2-chloro-4-nitrophenol and its metabolites.

Table 2: Mass Spectrometry Conditions for Metabolite Identification

Parameter HPLC/MS/MS
Instrument Agilent 6538 Q-TOF System
Ion Source Electrospray Ionization (ESI)
Mobile Phase MeOH: 0.1% Methanoic Acid (70:30)
Flow Rate 0.2 mL/min
Mass Range 50-500 m/z
Ionization Mode Negative
Identified Metabolites of 2-chloro-4-nitrophenol 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, etc.

| Reference | eeer.org |

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the nitro and phenyl groups in 2-chloro-4-nitrophenol.

Research Findings:

The UV-Vis spectrum of 2-chloro-4-nitrophenol has been reported to display three absorption bands at wavelengths of 224 nm, 265.5 nm, and 403.5 nm. eeer.org These absorptions are characteristic of the electronic structure of the molecule. The ionization of the phenolic hydroxyl group can lead to a significant shift in the absorption maxima.

Table 3: UV-Visible Absorption Maxima for 2-chloro-4-nitrophenol

Absorption Maximum (λmax)
224 nm
265.5 nm
403.5 nm

| Reference | eeer.org |

IR spectroscopy provides information about the functional groups present in a molecule, while NMR spectroscopy elucidates the carbon-hydrogen framework.

Research Findings:

The PubChem database contains IR and NMR spectral data for 2-chloro-4-nitrophenol. nih.gov The IR spectrum, typically recorded using a KBr wafer technique, would show characteristic absorption bands for the O-H, C-H (aromatic), C=C (aromatic), N-O (nitro group), and C-Cl bonds. nih.gov

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For 2-chloro-4-nitrophenol, the aromatic protons would appear as distinct signals in the ¹H NMR spectrum, and the chemical shifts would be influenced by the positions of the chloro, nitro, and hydroxyl groups. nih.govchemicalbook.com Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons. nih.gov

Table 4: Spectroscopic Data for 2-chloro-4-nitrophenol

Technique Data Source Key Features
Infrared (IR) Spectroscopy PubChem nih.gov Characteristic bands for O-H, aromatic C-H, C=C, N-O, and C-Cl functional groups.
¹H NMR Spectroscopy PubChem nih.gov, ChemicalBook chemicalbook.com Signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.

| ¹³C NMR Spectroscopy | PubChem nih.gov | Signals corresponding to the carbon atoms of the benzene ring. |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Research Findings:

The mass spectrum of 2-chloro-4-nitrophenol is available in the NIST Mass Spectrometry Data Center and PubChem. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.55 g/mol ). nih.gov The fragmentation pattern would provide further structural information. For example, the loss of the nitro group or the chlorine atom would result in characteristic fragment ions. The most abundant peaks (m/z) in the mass spectrum of 2-chloro-4-nitrophenol are reported to be at m/z 63, 143, and 173. nih.gov

Table 5: Mass Spectrometry Data for 2-chloro-4-nitrophenol

Parameter Value Reference
Molecular Weight 173.55 g/mol nih.gov
Top Peak (m/z) 63 nih.gov
2nd Highest Peak (m/z) 143 nih.gov

| 3rd Highest Peak (m/z) | 173 (Molecular Ion) | nih.gov |

Other Analytical Techniques

Beyond primary chromatographic methods like HPLC and GC-MS, several other analytical techniques play crucial roles in the comprehensive analysis of 2-Chloro-4-nitrophenol (2C4NP). These methods are often employed to monitor the progress of degradation processes, screen for metabolic products, and determine the precise three-dimensional structure of the molecule or its derivatives.

The degradation of 2-Chloro-4-nitrophenol, particularly through microbial or electrochemical pathways, involves the breaking of carbon-halogen and carbon-nitrogen bonds. This process results in the release of chloride (Cl⁻) and nitrite (B80452) (NO₂⁻) or nitrate (B79036) (NO₃⁻) ions into the medium. eeer.orgnih.gov Ion Chromatography (IC) is a powerful technique used for the qualitative and quantitative analysis of these inorganic ions.

In studies of 2C4NP degradation, IC is essential for tracking the stoichiometry of the reaction. nih.govplos.orgnih.gov For instance, during the microbial degradation of 2C4NP by strains like Burkholderia sp. RKJ 800, the release of nitrite often precedes the release of chloride, indicating that the degradation is initiated by the removal of the nitro group. nih.gov Similarly, in microbial electrolysis cells (MECs), IC has been used to monitor the concentration changes of both chloride and nitrate ions over time. eeer.org Researchers observed that during the bioelectrochemical treatment of 2C4NP, the concentration of chloride ions and, initially, nitrate ions increased as the parent compound was degraded. eeer.org

The typical IC setup for this application involves an instrument with an electrical conductivity detector (ECD) and an anionic exchange column, which separates the negatively charged ions based on their affinity for the stationary phase. eeer.org By measuring the concentration of released ions, scientists can confirm the extent of degradation and elucidate the initial steps of the degradation pathway. eeer.orgnih.govplos.org

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for screening the metabolites formed during the breakdown of 2-Chloro-4-nitrophenol. nih.govplos.orgnih.govnih.gov It is particularly useful for monitoring the depletion of the parent compound and the simultaneous appearance of intermediate products over time. nih.govplos.org

In the study of 2C4NP metabolism by Burkholderia sp. RKJ 800, TLC analysis was performed on silica (B1680970) gel plates. nih.govplos.org The results clearly showed the disappearance of the 2C4NP spot and the emergence of two new spots corresponding to metabolites. plos.org These metabolites were later identified through more advanced techniques as chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ). nih.govplos.orgnih.gov No metabolites were detected in the initial hours, but they became apparent after 24 to 36 hours of incubation, confirming the progression of the metabolic process. nih.govplos.org

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase. The results are typically reported as Retention factor (Rƒ) values, which are characteristic for each compound under specific chromatographic conditions.

Table 1: TLC Analysis of 2-Chloro-4-nitrophenol and its Metabolites

CompoundDescriptionRƒ Value
2-Chloro-4-nitrophenol (2C4NP) Parent Compound0.72
Metabolite I (Chlorohydroquinone) First identified metabolite0.64
Metabolite II (Hydroquinone) Second identified metabolite0.48
Data sourced from studies on the metabolism of 2C4NP by Burkholderia sp. RKJ 800. plos.org

X-Ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While direct XRD analysis for 2-Chloro-4-nitrophenol is not prominently featured in the searched literature, structural elucidation has been performed on closely related derivatives, providing valuable insight into the molecular geometry and intermolecular interactions influenced by the chloro- and nitro-substituted phenyl ring.

The study determined that the compound crystallizes in the monoclinic system with a P2₁ space group. ijcm.ir The analysis also highlighted the presence of significant intramolecular hydrogen bonds between the hydroxyl group and the imine nitrogen, as well as intermolecular interactions that build a three-dimensional network. ijcm.ir This type of data is fundamental for understanding the structure-property relationships of these compounds.

Table 2: Crystallographic Data for the Schiff Base Derivative 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Molecules in Asymmetric Unit 2
Key Interactions Intramolecular O-H···N hydrogen bonds; Intermolecular C-H···O interactions
Data from the single-crystal X-ray diffraction study of a Schiff base derivative of 2-chloro-4-nitroaniline (B86195). ijcm.ir

Reference Standards and Quality Control in Analytical Applications

The use of high-purity, certified reference standards is a cornerstone of quality control in the analytical chemistry of 2-Chloro-4-nitrophenol. lgcstandards.comesslabshop.com These standards are essential for ensuring the accuracy, reliability, and comparability of analytical results across different laboratories and methods.

Commercial suppliers provide 2-Chloro-4-nitrophenol as a reference material, often with certifications of purity and identity established through rigorous testing. lgcstandards.comesslabshop.comsigmaaldrich.comtcichemicals.com These standards are crucial for several key applications:

Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).

Instrument Calibration: Creating calibration curves to quantify the concentration of 2C4NP in unknown samples.

Identity Confirmation: Confirming the identity of 2C4NP in a sample by comparing its chromatographic retention time or mass spectrum to that of the certified standard. nih.govplos.org

For instance, in HPLC analysis, the retention times of metabolites like CHQ and HQ were confirmed by comparing them to those of their authentic, commercially available standards. nih.govplos.org The production of these standards often adheres to stringent international guidelines, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories), which guarantees their quality and traceability. lgcstandards.com

Theoretical and Computational Studies on 2 Chloro 4 2 Nitrophenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule from first principles.

Molecular Reactivity and Structural Predictions

Building on quantum calculations, various parameters can be derived to predict how the molecule will behave in chemical reactions.

Global Reactivity ParametersFrom the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's overall reactivity.

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons.

This table describes the parameters that would be calculated from a dedicated computational study.

Computational Modeling of Biological Interactions (Non-Clinical Focus)

Molecular Docking Studies (e.g., enzyme-substrate interactions)

There are no available molecular docking studies in the scientific literature that investigate the interaction of 2-Chloro-4-(2-nitrophenyl)phenol with any enzymes or biological receptors.

Elucidation of Reaction Mechanisms via Computational Approaches

No computational studies have been published that elucidate the reaction mechanisms involving This compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.